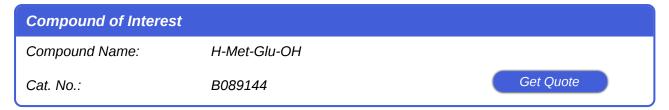


# A Technical Guide to Methionyl-Glutamic Acid (H-Met-Glu-OH)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Methionyl-Glutamic Acid (**H-Met-Glu-OH**), a dipeptide composed of methionine and glutamic acid, has emerged as a molecule of interest in the field of pharmacology, particularly for its potential antithrombotic properties. This technical guide provides a comprehensive overview of the available scientific data on **H-Met-Glu-OH**, including its chemical identifiers, biological activity, and the underlying mechanism of action. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts.

# **Chemical Identifiers and Properties**

The accurate identification of **H-Met-Glu-OH** is critical for research and regulatory purposes. While a specific CAS number for the Methionyl-Glutamic acid sequence is not consistently reported in major chemical databases, its isomer, Glutamyl-Methionine (H-Glu-Met-OH), is assigned CAS number 4423-22-7.[1] Researchers should exercise caution and verify the identity of the compound through analytical methods.



Identifier	Value	Source
Compound Name	Methionyl-Glutamic Acid	N/A
Abbreviation	Met-Glu, ME	[2][3]
Molecular Formula	C10H18N2O5S	[1]
Molecular Weight	278.33 g/mol	[1]
Isomeric CAS Number	4423-22-7 (for Glu-Met)	[1]
PubChem CID (Isomer)	6426949 (for Glu-Met)	[1]

## **Biological Activity and Mechanism of Action**

Recent studies have highlighted the significant antiplatelet and antithrombotic activity of **H-Met-Glu-OH**. This dipeptide has been shown to inhibit platelet aggregation and thrombus formation, suggesting its potential as a novel therapeutic agent for thrombotic diseases.[2][3]

## **Antiplatelet and Antithrombotic Effects**

**H-Met-Glu-OH** inhibits platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), thrombin, and collagen.[2] In vivo studies have demonstrated that it can significantly attenuate ferric chloride-induced thrombus formation in rats.[2] A noteworthy characteristic of this dipeptide is its potent antithrombotic effect without a corresponding increase in bleeding time, a common side effect of many traditional antiplatelet drugs.[2]

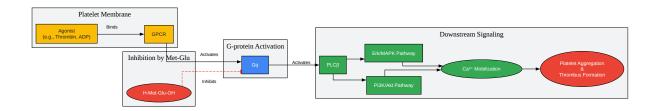
#### **Signaling Pathway**

The primary mechanism of action for **H-Met-Glu-OH**'s antiplatelet activity involves the inhibition of the Gq-mediated signaling pathway in platelets.[2][3] Platelet activation by agonists like thrombin and ADP often involves the activation of G protein-coupled receptors (GPCRs) linked to the Gq alpha subunit.[4][5] This activation cascade is crucial for platelet shape change, granule secretion, and aggregation.[5]

**H-Met-Glu-OH** targets the Gq-protein, leading to the downregulation of the phosphorylation of Phospholipase  $C\beta$  (PLC $\beta$ ).[2][6] PLC $\beta$  is a key downstream effector of Gq, and its activation is a critical step in intracellular calcium ion mobilization. By inhibiting PLC $\beta$  phosphorylation, **H-**



**Met-Glu-OH** effectively dampens the downstream signaling cascades, including the PI3K/Akt and Erk/MAPK pathways, which are important for platelet activation.[2]



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**Figure 1:** Proposed signaling pathway for the antiplatelet action of **H-Met-Glu-OH**.

# **Experimental Protocols**

This section outlines the key experimental methodologies that have been employed in the study of **H-Met-Glu-OH**.

#### **Isolation and Identification**

A reported method for the isolation and identification of **H-Met-Glu-OH** from a complex mixture, such as a protein hydrolysate, involves the following steps:[2]

- Chromatographic Separation: Separation is achieved using a YMC ODS-A C18 column.
- Mass Spectrometric Analysis: Identification is confirmed using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

# In Vitro Antiplatelet Aggregation Assay



The antiplatelet activity of **H-Met-Glu-OH** can be assessed using impedance aggregometry in whole blood.[7]

- Sample Preparation: Washed platelets are prepared and pre-incubated with either a vehicle control or varying concentrations of **H-Met-Glu-OH** for 5 minutes at 37°C.
- Agonist Induction: Platelet aggregation is induced by adding agonists such as ADP, thrombin, or collagen.
- Measurement: The change in impedance due to platelet aggregation is measured over time.
- Analysis: The extent of inhibition of platelet aggregation by H-Met-Glu-OH is calculated relative to the control.

### **Western Blot Analysis of Signaling Proteins**

To investigate the effect of **H-Met-Glu-OH** on intracellular signaling pathways, Western blotting can be performed.[6]

- Cell Lysis: Platelets, after treatment with **H-Met-Glu-OH** and/or a Gq-specific inhibitor (e.g., YM254890), are lysed to extract total protein.
- Protein Quantification: The concentration of the extracted protein is determined.
- SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
- Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-PLCβ, phospho-Akt, phospho-Erk1/2) and total proteins.
- Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using a suitable detection method.

# Synthesis of H-Met-Glu-OH





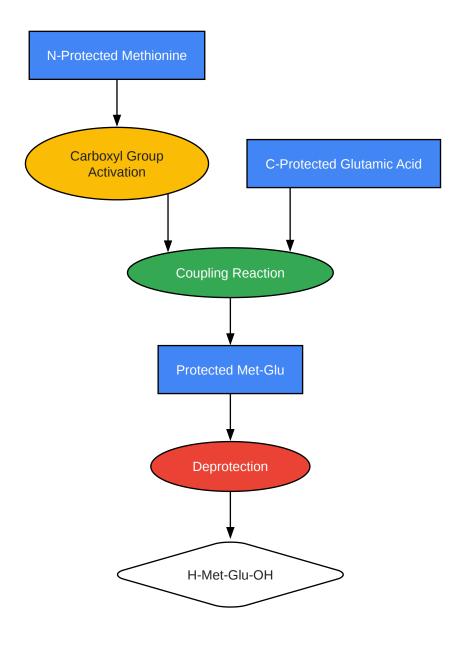


The chemical synthesis of **H-Met-Glu-OH** can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general approach for dipeptide synthesis involves the following key steps:

- Protection of Functional Groups: The amino group of methionine and the side-chain carboxyl
  group of glutamic acid are protected with suitable protecting groups (e.g., Boc or Fmoc for
  the amino group, and a benzyl or t-butyl ester for the carboxyl group) to prevent unwanted
  side reactions.
- Activation of the Carboxyl Group: The carboxyl group of the N-protected methionine is activated to facilitate the formation of the peptide bond.
- Coupling Reaction: The activated N-protected methionine is reacted with the C-protected glutamic acid to form the dipeptide.
- Deprotection: The protecting groups are removed to yield the final **H-Met-Glu-OH** dipeptide.

A specific patented method for synthesizing dipeptides with glutamic acid as the first amino acid residue involves protecting the amino group of glutamic acid-5 methyl ester with carbobenzoxy, reacting with dicyclohexylcarbodiimide and N-hydroxysuccinimide to form an active ester, followed by reaction with the second amino acid and subsequent deprotection via hydrogenation.[8] A similar strategy, reversing the order of the amino acids, could be adapted for the synthesis of **H-Met-Glu-OH**.





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Figure 2: General workflow for the chemical synthesis of H-Met-Glu-OH.

#### **Future Directions**

The discovery of the antiplatelet and antithrombotic properties of **H-Met-Glu-OH** opens up new avenues for research and development. Future studies should focus on:

 Pharmacokinetics and Pharmacodynamics: Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of H-Met-Glu-OH, as well as doseresponse relationships for its therapeutic effects.



- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of H-Met-Glu-OH to optimize its potency, selectivity, and pharmacokinetic properties.
- Clinical Trials: If preclinical studies are successful, well-designed clinical trials will be
  necessary to evaluate the safety and efficacy of H-Met-Glu-OH in humans for the prevention
  and treatment of thrombotic diseases.
- Clarification of Chemical Identifiers: Concerted efforts are needed to establish a specific and universally recognized CAS number for Methionyl-Glutamic acid to avoid ambiguity in future research and commercialization.

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## References

- 1. Glutamylmethionine | C10H18N2O5S | CID 6426949 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel di-peptide Met-Glu from collagen hydrolysates inhibits platelet aggregation and thrombus formation via regulation of Gq-mediated signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A regulatory node involving Gαq, PLCβ, and RGS proteins modulates platelet reactivity to critical agonists PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-Protein—Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring the effectiveness of antiplatelet therapy: opportunities and limitations PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104151398A Method for synthesizing dipeptide with glutamic acid as first amino acid residue Google Patents [patents.google.com]



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